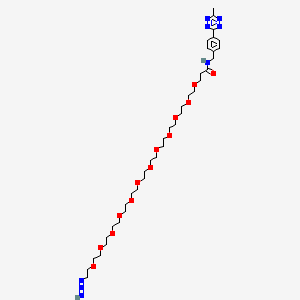
Methyltetrazine-amino-PEG12-azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyltetrazine-amino-PEG12-azide is a heterobifunctional polyethylene glycol (PEG) linker containing a methyltetrazine group and an azide group. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry, while the azide group reacts with terminal alkynes and cyclooctyne derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyltetrazine-amino-PEG12-azide is synthesized through a series of chemical reactions involving the incorporation of methyltetrazine and azide groups into a PEG backbone. The methyltetrazine group is typically introduced via a reaction with carboxylic acids or activated esters, while the azide group is incorporated through a reaction with terminal alkynes or cyclooctyne derivatives.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process includes the use of custom synthesis and cGMP (current Good Manufacturing Practice) manufacturing to meet quality assurance standards.
Analyse Des Réactions Chimiques
Types of Reactions
Methyltetrazine-amino-PEG12-azide undergoes various chemical reactions, including:
Click Chemistry Reactions: The methyltetrazine group reacts with carboxylic acids and activated esters, while the azide group reacts with terminal alkynes and cyclooctyne derivatives.
Inverse Electron Demand Diels-Alder (IEDDA) Reactions: The methyltetrazine group participates in IEDDA reactions with dienophiles, which are commonly used in bioorthogonal labeling.
Common Reagents and Conditions
Common reagents used in these reactions include carboxylic acids, activated esters, terminal alkynes, and cyclooctyne derivatives. The reactions are typically carried out under mild conditions to preserve the integrity of the PEG linker and the functional groups.
Major Products Formed
Applications De Recherche Scientifique
Methyltetrazine-amino-PEG12-azide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of methyltetrazine-amino-PEG12-azide involves its participation in bioorthogonal reactions, such as the IEDDA reaction. The methyltetrazine group reacts with dienophiles, forming a covalent bond that allows for the labeling and visualization of target molecules. This reaction is highly specific and occurs rapidly under mild conditions, making it suitable for use in live-cell imaging and other biological applications .
Comparaison Avec Des Composés Similaires
Methyltetrazine-amino-PEG12-azide is unique due to its combination of methyltetrazine and azide groups, which provide versatility in bioorthogonal chemistry. Similar compounds include:
Methyltetrazine-PEG12-amine: A tetrazine linker used for chemical labeling and bioconjugation.
Methyltetrazine-O-PEG12-amine: Another tetrazine linker with similar applications in bioorthogonal chemistry.
These compounds share similar functionalities but differ in their specific applications and reactivity profiles.
Propriétés
Formule moléculaire |
C37H63N8O13+ |
|---|---|
Poids moléculaire |
827.9 g/mol |
Nom IUPAC |
imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium |
InChI |
InChI=1S/C37H62N8O13/c1-33-41-43-37(44-42-33)35-4-2-34(3-5-35)32-39-36(46)6-8-47-10-12-49-14-16-51-18-20-53-22-24-55-26-28-57-30-31-58-29-27-56-25-23-54-21-19-52-17-15-50-13-11-48-9-7-40-45-38/h2-5,38H,6-32H2,1H3/p+1 |
Clé InChI |
MHJCKPICAICWEJ-UHFFFAOYSA-O |
SMILES canonique |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![furo[2,3-C]pyridine-3-carboxylic acid ethyl ester](/img/structure/B14038394.png)

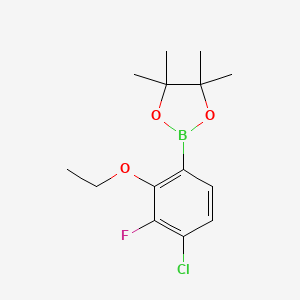
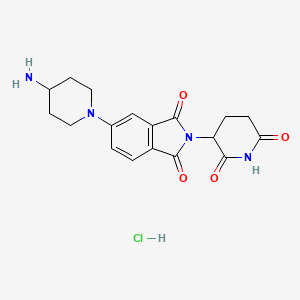

![N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-{2-[(5-sulfo-1-naphthyl)amino]ethyl}-L-glutamine](/img/structure/B14038411.png)
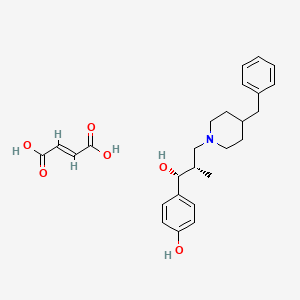

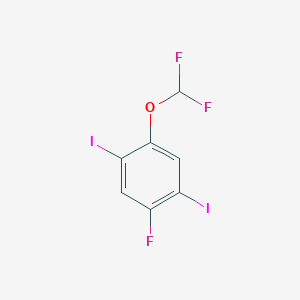

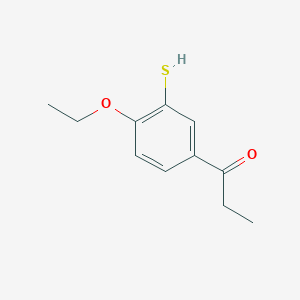
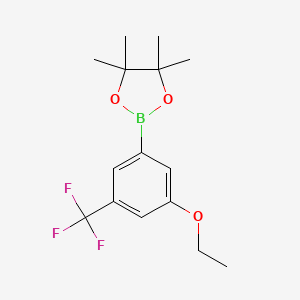

![4-(2-cyclopropyl-4-iodo-1H-benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole](/img/structure/B14038468.png)
